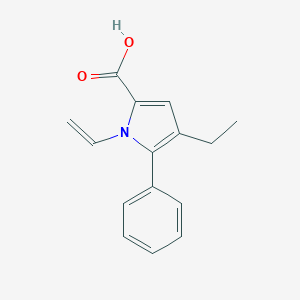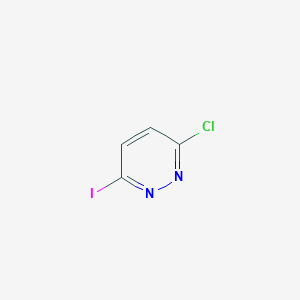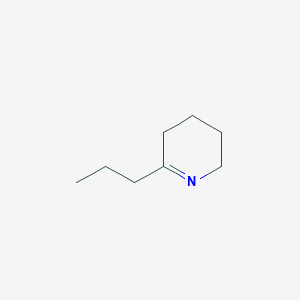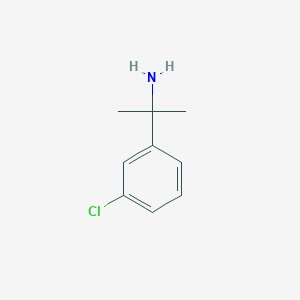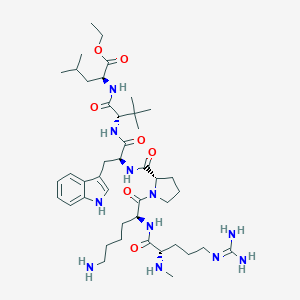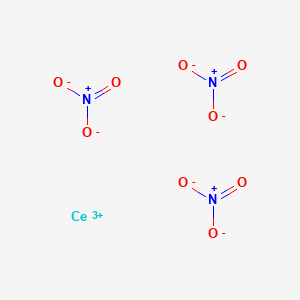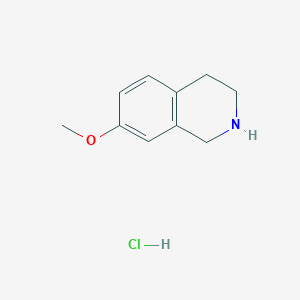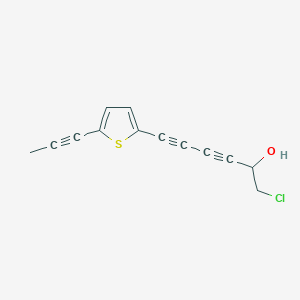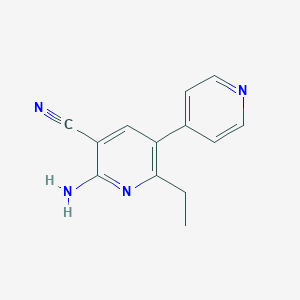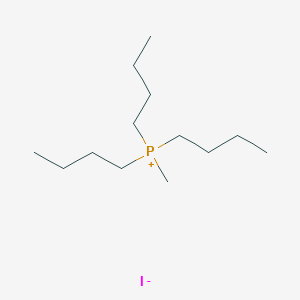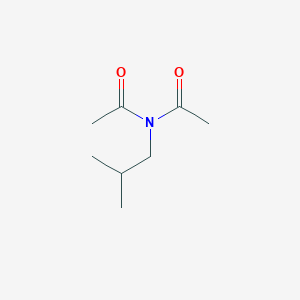
N-Acetyl-N-(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(2-methylpropyl)acetamide, also known as NAPA, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of acetaminophen, a commonly used pain reliever. NAPA has been studied extensively due to its potential therapeutic properties and its ability to modulate various physiological processes. In
Mécanisme D'action
The mechanism of action of N-Acetyl-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed that N-Acetyl-N-(2-methylpropyl)acetamide modulates various physiological processes by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-Acetyl-N-(2-methylpropyl)acetamide can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
N-Acetyl-N-(2-methylpropyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-Acetyl-N-(2-methylpropyl)acetamide has also been shown to have antipyretic effects, which can be useful in the treatment of fever.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been extensively studied, and its properties are well characterized. However, N-Acetyl-N-(2-methylpropyl)acetamide also has some limitations. It is a derivative of acetaminophen, which is a commonly used pain reliever. Therefore, it may not be suitable for experiments that require a completely novel compound. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has not been extensively studied in vivo, so its potential therapeutic properties may not translate to animal models or human subjects.
Orientations Futures
There are several future directions for research on N-Acetyl-N-(2-methylpropyl)acetamide. One potential area of research is the development of N-Acetyl-N-(2-methylpropyl)acetamide derivatives with improved properties. For example, derivatives that have better solubility or bioavailability may be useful for therapeutic applications. Another area of research is the investigation of the mechanism of action of N-Acetyl-N-(2-methylpropyl)acetamide. By understanding how N-Acetyl-N-(2-methylpropyl)acetamide modulates various physiological processes, researchers may be able to develop more targeted therapies for various disease conditions. Finally, more studies are needed to investigate the potential therapeutic properties of N-Acetyl-N-(2-methylpropyl)acetamide in vivo, particularly in animal models and human subjects.
Méthodes De Synthèse
The synthesis of N-Acetyl-N-(2-methylpropyl)acetamide involves the reaction of acetaminophen with isobutyryl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-Acetyl-N-(2-methylpropyl)acetamide, which can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-Acetyl-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects similar to acetaminophen. In addition, N-Acetyl-N-(2-methylpropyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Recent studies have shown that N-Acetyl-N-(2-methylpropyl)acetamide can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
Numéro CAS |
1787-52-6 |
|---|---|
Nom du produit |
N-Acetyl-N-(2-methylpropyl)acetamide |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N-acetyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3 |
Clé InChI |
WQJBTSUJPQKSOP-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C(=O)C)C(=O)C |
SMILES canonique |
CC(C)CN(C(=O)C)C(=O)C |
Autres numéros CAS |
1787-52-6 |
Synonymes |
N-acetyl-N-(2-methylpropyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





